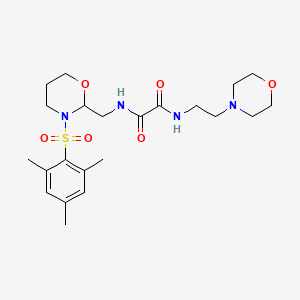

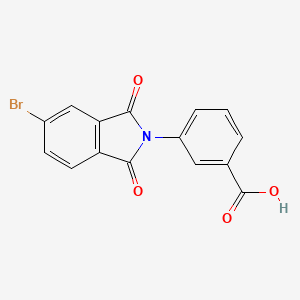

![molecular formula C16H19FN4 B2582169 {2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine CAS No. 1016712-41-6](/img/structure/B2582169.png)

{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

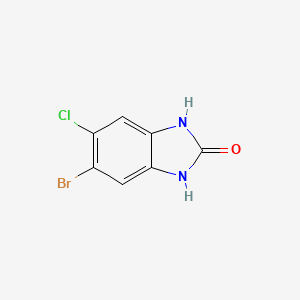

This compound is a derivative of piperazine, with a molecular formula of C16H19FN4 and a molecular weight of 286.35 . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring attached to a pyridine ring and a fluorophenyl group . Detailed NMR and IR spectra would provide more information about the molecular structure .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available literature, similar compounds have been studied for their inhibitory effects on various biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 286.35 . More detailed properties such as density, boiling point, and refractive index were not found in the available literature.科学的研究の応用

Synthesis and Medicinal Chemistry

- Synthesis Methods : The compound has been synthesized through efficient processes, often in the context of medicinal chemistry. For instance, V. Balaraju, S. Kalyani, and E. Laxminarayana (2019) synthesized a related piperazine-1-yl-1H-indazole derivative, highlighting the utility of such compounds in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).

Receptor Binding and Neuropharmacology

- Dopamine and Serotonin Receptor Binding : Several studies have explored the binding affinity of similar compounds to dopamine and serotonin receptors, indicating potential applications in neuropharmacology. For example, Yang Fang-wei (2013) synthesized a pyrazolo[1,5-a]pyridine derivative with notable dopamine D4 receptor binding, suggesting its potential as a dopamine receptor ligand (Fang-wei, 2013).

Molecular Modeling and Drug Design

- Molecular Docking Studies : Molecular docking studies have been conducted on similar compounds, aiding in the design of potential therapeutic agents. For example, the work by Balaraju et al. (2019) included docking studies for their synthesized compound, contributing to understanding its interaction with biological targets (Balaraju, Kalyani, & Laxminarayana, 2019).

Radiopharmaceutical Applications

- Imaging Dopamine Receptors : O. Eskola et al. (2002) synthesized a compound for imaging dopamine D4 receptors, indicating potential applications in radiopharmaceuticals and diagnostic imaging (Eskola et al., 2002).

Crystallography and Structural Analysis

- Crystal Structure Analysis : Studies have been conducted to determine the crystal structures of related compounds, which is critical for understanding their chemical properties and interactions. N. Ullah and M. Altaf (2014) analyzed the crystal structures of related piperazine derivatives, providing insights into their molecular conformations (Ullah & Altaf, 2014).

将来の方向性

作用機序

Target of Action

It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been observed to produce loss of cell viability in certain cell lines .

生化学分析

Biochemical Properties

{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is carbonic anhydrase, specifically the isoforms carbonic anhydrase I and carbonic anhydrase II The compound binds to the active site of these enzymes, inhibiting their catalytic activity This interaction is facilitated by the presence of the fluorophenyl group, which enhances binding affinity

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of carbonic anhydrase enzymes, where it interacts with the zinc ion and histidine residues critical for enzymatic activity . This binding inhibits the enzyme’s ability to catalyze the hydration of carbon dioxide, leading to alterations in cellular pH and subsequent downstream effects. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

特性

IUPAC Name |

[2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4/c17-14-1-3-15(4-2-14)20-7-9-21(10-8-20)16-11-13(12-18)5-6-19-16/h1-6,11H,7-10,12,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCNEUGAGIGFEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CC(=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

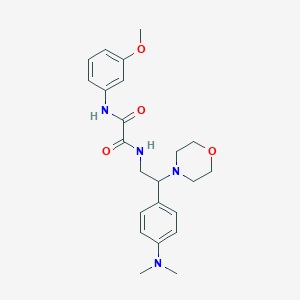

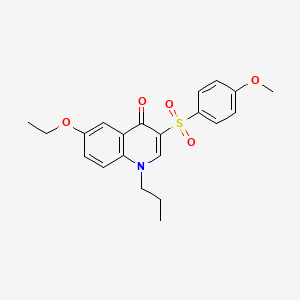

![8-(4-Fluorophenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2582087.png)

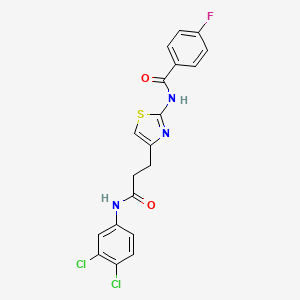

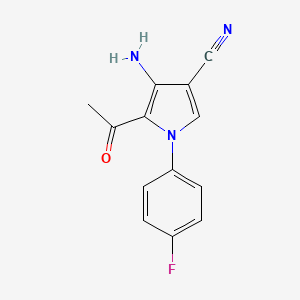

![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2582095.png)

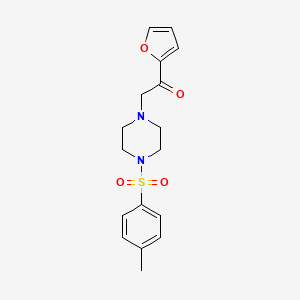

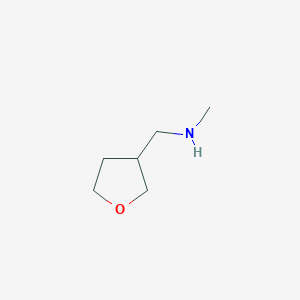

![1-(2,5-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2582099.png)

![3-methyl-N-(6-{4-[(4-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide](/img/structure/B2582102.png)

![methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2582105.png)